(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396859-22-5
VCID: VC5416410
InChI: InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2
SMILES: C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C22H23NO2S
Molecular Weight: 365.49

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

CAS No.: 1396859-22-5

Cat. No.: VC5416410

Molecular Formula: C22H23NO2S

Molecular Weight: 365.49

* For research use only. Not for human or veterinary use.

(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone - 1396859-22-5

Specification

CAS No. 1396859-22-5
Molecular Formula C22H23NO2S
Molecular Weight 365.49
IUPAC Name [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C22H23NO2S/c24-22(21-9-3-6-18-5-1-2-8-20(18)21)23-12-10-17(11-13-23)15-26-16-19-7-4-14-25-19/h1-9,14,17H,10-13,15-16H2
Standard InChI Key DTSVOEQSYHYNRN-UHFFFAOYSA-N
SMILES C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Structural and Physicochemical Properties

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Furan-thioether group: A furan-2-ylmethyl group connected via a thioether (-S-CH2_2-) linkage.

  • Naphthalen-1-yl ketone: A naphthalene substituent attached to the piperidine nitrogen via a carbonyl group.

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC22H23NO2S\text{C}_{22}\text{H}_{23}\text{NO}_2\text{S}
Molecular Weight365.49 g/mol
logP (Partition Coefficient)4.6
Hydrogen Bond Acceptors3
Topological Polar Surface Area58.8 Ų

The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability. The polar surface area (58.8 Ų) aligns with moderate solubility in polar solvents .

Synthesis and Reaction Pathways

Synthesis typically involves multi-step reactions, as outlined below:

Key Synthetic Steps

  • Piperidine Functionalization:

    • The piperidine nitrogen is acylated with naphthalene-1-carbonyl chloride under Schotten-Baumann conditions.

  • Thioether Formation:

    • A nucleophilic substitution reaction introduces the furan-2-ylmethylthio group. For example, reacting a piperidine-thiol intermediate with 2-(chloromethyl)furan in the presence of a base like K2_2CO3_3 .

Optimization Challenges

  • Steric Hindrance: Bulky naphthalene and furan groups necessitate prolonged reaction times or elevated temperatures.

  • Purification: Column chromatography is often required due to byproducts from incomplete thioether formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR:

    • Aromatic protons from naphthalene (δ 7.2–8.5 ppm) and furan (δ 6.2–7.4 ppm).

    • Piperidine CH2_2 groups (δ 1.5–3.0 ppm) .

  • 13^{13}C NMR:

    • Carbonyl carbon at ~200 ppm, thioether carbons (δ 30–40 ppm), and aromatic carbons (δ 110–140 ppm).

Mass Spectrometry (MS)

  • ESI-MS shows a molecular ion peak at m/z 365.5 ([M+H]+^+), consistent with the molecular weight .

Comparison with Structural Analogs

Compound NameMolecular FormulalogPKey Structural Differences
(Furan-2-yl)[4-(4-methoxyphenyl)piperidin-1-yl]methanoneC17H19NO3\text{C}_{17}\text{H}_{19}\text{NO}_33.2Methoxyphenyl replaces naphthalene
Furan-2-yl-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanoneC17H16F3NO2\text{C}_{17}\text{H}_{16}\text{F}_3\text{NO}_24.1CF3_3-phenyl enhances electronegativity

The naphthalene group in the target compound increases lipophilicity (logP 4.6 vs. 3.2–4.1 in analogs), potentially improving blood-brain barrier penetration .

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